An In-depth Technical Guide to the Crystal Structure and Bonding of Dimesitylphosphine Oxide
An In-depth Technical Guide to the Crystal Structure and Bonding of Dimesitylphosphine Oxide
This guide provides a comprehensive technical overview of the synthesis, crystal structure, and chemical bonding of dimesitylphosphine oxide. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the fundamental properties of sterically hindered organophosphorus compounds.
Introduction: The Significance of Sterically Encumbered Phosphine Oxides
Dimesitylphosphine oxide, formally known as bis(2,4,6-trimethylphenyl)phosphine oxide, is a tertiary phosphine oxide characterized by the presence of two bulky mesityl (2,4,6-trimethylphenyl) groups attached to a central phosphorus atom. This significant steric hindrance imparts unique chemical and physical properties to the molecule, influencing its reactivity, coordination chemistry, and solid-state structure.
In the realm of medicinal chemistry, the phosphine oxide moiety is increasingly recognized as a valuable functional group. The P=O bond can act as a potent hydrogen-bond acceptor, a property that has been successfully exploited in the design of kinase inhibitors such as Brigatinib.[1] The incorporation of bulky organic groups, such as the mesityl groups in dimesitylphosphine oxide, can further modulate a molecule's pharmacokinetic profile by influencing its solubility, metabolic stability, and conformational rigidity. A thorough understanding of the structural and bonding characteristics of such molecules is therefore crucial for the rational design of new therapeutic agents and advanced materials.
Synthesis and Crystallization
The preparation of dimesitylphosphine oxide is typically achieved through a two-step process: the synthesis of the precursor, dimesitylphosphine, followed by its oxidation.
Synthesis of Dimesitylphosphine
The synthesis of dimesitylphosphine can be accomplished via a Grignard reaction, a common method for the formation of carbon-phosphorus bonds. The reaction involves the treatment of a phosphorus dihalide with two equivalents of mesitylmagnesium bromide.
Oxidation of Dimesitylphosphine to Dimesitylphosphine Oxide
The conversion of the tertiary phosphine to its corresponding oxide is a facile oxidation reaction. A common and effective method involves the use of hydrogen peroxide as the oxidant.[2]
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is a prerequisite for detailed structural analysis by X-ray crystallography. For dimesitylphosphine oxide, a slow evaporation technique using a non-polar solvent has been found to be effective.
Experimental Workflow for Synthesis and Crystallization
Caption: Experimental workflow for the synthesis and crystallization of dimesitylphosphine oxide.
Molecular and Crystal Structure
The solid-state structure of dimesitylphosphine oxide has been elucidated by single-crystal X-ray diffraction, revealing a tetracoordinate phosphorus center with a distorted tetrahedral geometry.
Molecular Structure of Dimesitylphosphine Oxide
The steric repulsion between the two bulky mesityl groups significantly influences the molecular geometry. This is evident in the bond angles around the phosphorus atom and the orientation of the aryl rings.
Caption: Simplified molecular structure of dimesitylphosphine oxide.
Key Crystallographic Data
The crystallographic data provides precise information about the bond lengths, angles, and the overall packing of the molecules in the crystal lattice.
| Parameter | Value |
| Chemical Formula | C₁₈H₂₃PO |
| Formula Weight | 286.34 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.9123(6) |
| b (Å) | 8.2998(6) |
| c (Å) | 12.4165(9) |
| α (°) | 99.613(4) |
| β (°) | 108.264(4) |
| γ (°) | 91.343(4) |
| Volume (ų) | 760.94(10) |
| Z | 2 |
| Density (calculated) | 1.250 g/cm³ |
Selected Bond Distances and Angles
The bond lengths and angles around the phosphorus atom provide insight into the nature of the chemical bonds and the steric strain within the molecule.
| Bond | Length (Å) |
| P1-O1 | 1.4854(13) |
| P1-C1 | 1.8151(18) |
| P1-C10 | 1.8162(18) |
| Angle | Degree (°) |
| O1-P1-C1 | 113.84(8) |
| O1-P1-C10 | 113.11(8) |
| C1-P1-C10 | 109.91(8) |
The P1-O1 bond length of approximately 1.485 Å is characteristic of a phosphorus-oxygen double bond in a tertiary phosphine oxide. The C-P-C bond angle is close to the ideal tetrahedral angle, while the O-P-C angles are slightly larger, which can be attributed to the steric repulsion between the mesityl groups and the oxygen atom.
Chemical Bonding in Dimesitylphosphine Oxide
The nature of the phosphorus-oxygen bond in phosphine oxides has been a subject of considerable discussion. It is now generally accepted that the bond is best described as a highly polar covalent double bond, with a significant contribution from a dative bond (P⁺-O⁻) resonance structure. This high polarity is a key factor in the ability of the phosphine oxide group to act as a strong hydrogen bond acceptor.
According to molecular orbital theory, the short P-O bond is attributed to the donation of lone pair electrons from oxygen p-orbitals to the antibonding phosphorus-carbon sigma orbitals. While earlier theories invoked the participation of phosphorus d-orbitals in π-bonding, modern computational analyses do not support this view.
The bulky mesityl groups in dimesitylphosphine oxide play a crucial role in its chemical behavior. They sterically shield the phosphorus center, which can hinder its coordination to metal centers and its participation in certain reactions. Furthermore, the electronic properties of the mesityl rings, with their electron-donating methyl groups, can influence the electron density at the phosphorus atom and the polarity of the P=O bond.
Spectroscopic Characterization
The structure and purity of dimesitylphosphine oxide can be confirmed using various spectroscopic techniques.
-
³¹P NMR Spectroscopy: Phosphorus-31 Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for characterizing organophosphorus compounds. Dimesitylphosphine oxide exhibits a characteristic chemical shift in the ³¹P NMR spectrum, typically in the range of +30 to +40 ppm (relative to 85% H₃PO₄), which is indicative of a tertiary phosphine oxide.
-
¹H and ¹³C NMR Spectroscopy: Proton and carbon-13 NMR spectroscopy provide detailed information about the hydrogen and carbon environments in the molecule, confirming the presence of the mesityl groups with their characteristic methyl and aromatic proton and carbon signals.
-
Infrared (IR) Spectroscopy: The IR spectrum of dimesitylphosphine oxide shows a strong absorption band in the region of 1150-1200 cm⁻¹, which is characteristic of the P=O stretching vibration. The exact position of this band can be influenced by the electronic and steric effects of the substituents on the phosphorus atom.
Conclusion
Dimesitylphosphine oxide serves as an important model compound for understanding the interplay of steric and electronic effects in organophosphorus chemistry. Its well-defined crystal structure provides a solid foundation for computational studies and for the rational design of new molecules with tailored properties for applications in catalysis, materials science, and drug discovery. The synthetic and analytical protocols outlined in this guide provide a practical framework for researchers working with this and related sterically demanding phosphine oxides.
References
-
ACS Publications. Metal Complexes of Mesitylphosphine: Synthesis, Structure, and Spectroscopy | Inorganic Chemistry. Available from: [Link]
-
ResearchGate. The Synthesis and Structural Characterization of Mesityldiphenylphosphine, Dimesitylphenylphosphine and Trimesitylphosphine. Available from: [Link]
-
Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Available from: [Link]
-
DTIC. Mesityl-Phosphorus Compounds. Synthesis of a New Imino(Methylene)phosphorane and Its Dimers. Available from: [Link]
-
PubMed. X-ray crystallographic, luminescence and NMR studies of phenacyldiphenylphosphine oxide with the Ln(iii) ions Sm, Eu, Gd, Tb and Dy. Available from: [Link]
-
ResearchGate. Single crystal X‐ray structure of the secondary phosphine oxide 1... Available from: [Link]
-
ResearchGate. Synthesis of dimethyl(vinyl)phosphine oxide (7). Available from: [Link]
-
MDPI. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Available from: [Link]
-
ACS Publications. Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate | The Journal of Organic Chemistry. Available from: [Link]
-
Arylphosphine oxides are the most stable and most populated class of ar. Available from: [Link]
-
Organic Chemistry Portal. Phosphine oxide synthesis by substitution or addition. Available from: [Link]
-
ChemRxiv. (Diazomethyl)dimethylphosphine Oxide – A Diazoalkane Reagent for [3+2] Cycloadditions. Available from: [Link]
-
Organic Chemistry Portal. P-Arylation: Arynes to Aryl-Phosphonates, -Phosphinates, and -Phosphine Oxides. Available from: [Link]
-
PubMed. Oxidation reactions of the phosphinidene oxide ligand. Available from: [Link]
